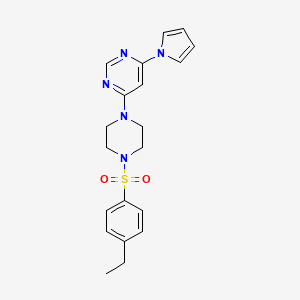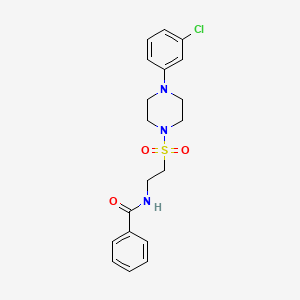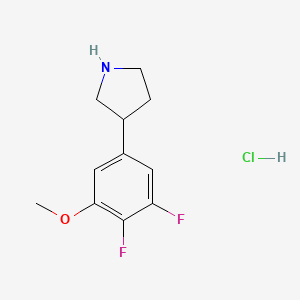![molecular formula C19H10F5N3OS2 B2919055 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide CAS No. 496018-65-6](/img/structure/B2919055.png)
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a thiophenyl group (C4H3S-), a trifluoromethyl group (-CF3), a pyridinyl group (C5H4N-), a sulfanyl group (-SH), and a difluorophenyl group (C6H3F2-). These groups are known to confer various properties to the compound, such as reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the cyano group might undergo hydrolysis to form a carboxylic acid, or the sulfanyl group might react with an alkyl halide to form a thioether .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of polar functional groups like -CN and -CF3 might increase its solubility in polar solvents .科学的研究の応用
Synthesis and Antitumor Activity
One study explored the synthesis of novel heterocyclic compounds, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating potential antitumor activities. The research highlighted the synthesis pathways and the promising inhibitory effects of these compounds on different cancer cell lines, suggesting their potential in cancer therapy research (Albratty, El-Sharkawy, & Alam, 2017).
Antimicrobial Applications
Another study focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. This research aimed to develop new antimicrobial agents through the synthesis of heterocyclic compounds incorporating the sulfamoyl group, demonstrating the compounds' promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Structural Characterization and Applications
Research on copper complexes with thioether-containing pyridylalkylamide ligands, including 2-(methylsulfanyl)-N-[2-(pyridine-2-yl)methyl]acetamide, has contributed to the development of coordination polymers and mononuclear copper complexes. This work provides insights into the coordination modes of copper ions and their potential applications in material science (Zhao, 2015).
Novel Synthesis Approaches
A study on novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has demonstrated the synthetic versatility of this compound. The research outlines various synthetic routes to produce thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives, assessing their antiproliferative activity against different human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds or its potential biological activity. Additionally, studies could be conducted to optimize its synthesis process and to better understand its reactivity and mechanism of action .
特性
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F5N3OS2/c20-12-3-1-4-13(21)17(12)27-16(28)9-30-18-10(8-25)11(19(22,23)24)7-14(26-18)15-5-2-6-29-15/h1-7H,9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVPPERMKSOJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F5N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2918973.png)

![N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2918975.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2918976.png)
![(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2918978.png)
![1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2918981.png)

![methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate](/img/structure/B2918984.png)
![3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B2918986.png)
![1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B2918987.png)
![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)

![[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine](/img/structure/B2918995.png)
